molecular formula C24H25N3O2S B3733006 N,N-dibenzyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide

N,N-dibenzyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide

Cat. No. B3733006
M. Wt: 419.5 g/mol
InChI Key: OZIYZZCNBOGIGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dibenzyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide, also known as DBO-Q-amine, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth, survival, and proliferation. N,N-dibenzyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell differentiation. N,N-dibenzyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide has also been shown to inhibit the activity of protein kinases, which regulate various cellular processes such as cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
N,N-dibenzyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N,N-dibenzyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide has been shown to induce apoptosis, inhibit cell cycle progression, and inhibit angiogenesis. In neuronal cells, N,N-dibenzyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide has been shown to protect against oxidative stress, reduce inflammation, and improve cognitive function. In viral infections, N,N-dibenzyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide has been shown to inhibit viral replication and reduce viral load.

Advantages and Limitations for Lab Experiments

One of the advantages of using N,N-dibenzyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide in lab experiments is its high potency and selectivity towards its target enzymes and signaling pathways. N,N-dibenzyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide has been shown to have a low toxicity profile and is well-tolerated in animal studies. However, one of the limitations of using N,N-dibenzyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide in lab experiments is its limited water solubility, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research and development of N,N-dibenzyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide. One direction is to further investigate its mechanism of action and identify its target enzymes and signaling pathways. Another direction is to optimize its pharmacokinetics and improve its water solubility for better bioavailability. Additionally, N,N-dibenzyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide can be studied in combination with other drugs or therapies to enhance its therapeutic efficacy and reduce potential side effects. Finally, N,N-dibenzyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide can be studied in various disease models to explore its potential therapeutic applications in other fields.

Scientific Research Applications

N,N-dibenzyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide has been studied for its potential therapeutic applications in various fields such as cancer, neurodegenerative diseases, and infectious diseases. In cancer research, N,N-dibenzyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disease research, N,N-dibenzyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide has been shown to protect neurons from oxidative stress and improve cognitive function. In infectious disease research, N,N-dibenzyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide has been shown to inhibit the replication of viruses such as HIV and hepatitis C virus.

properties

IUPAC Name

N,N-dibenzyl-2-[(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2S/c28-22(17-30-24-25-21-14-8-7-13-20(21)23(29)26-24)27(15-18-9-3-1-4-10-18)16-19-11-5-2-6-12-19/h1-6,9-12H,7-8,13-17H2,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZIYZZCNBOGIGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)NC(=N2)SCC(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dibenzyl-2-((4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thio)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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